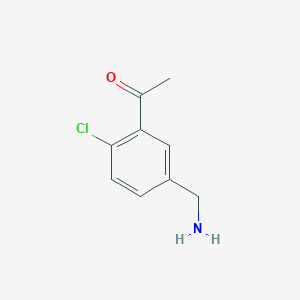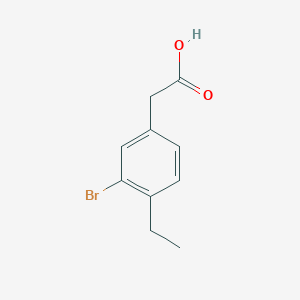
2-(3-Bromo-4-ethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the 3-position and an ethyl group at the 4-position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromo-4-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed:
Substitution: Formation of 2-(3-Substituted-4-ethylphenyl)acetic acid derivatives.
Oxidation: Formation of this compound derivatives with oxidized side chains.
Reduction: Formation of 2-(3-Bromo-4-ethylphenyl)ethanol.
Applications De Recherche Scientifique
2-(3-Bromo-4-ethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-ethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group on the phenyl ring can influence the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
4-Bromophenylacetic acid: Similar structure but lacks the ethyl group, leading to different chemical and biological properties.
2-Bromo-4-ethylphenylacetic acid: Positional isomer with bromine and ethyl groups at different positions, affecting reactivity and applications.
3-Bromo-4-methylphenylacetic acid: Methyl group instead of ethyl, resulting in variations in steric and electronic effects.
Uniqueness: 2-(3-Bromo-4-ethylphenyl)acetic acid is unique due to the specific positioning of the bromine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and applications in various research fields .
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
2-(3-bromo-4-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Clé InChI |
OZYWZVVDEAWNPW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


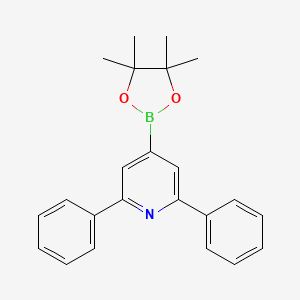
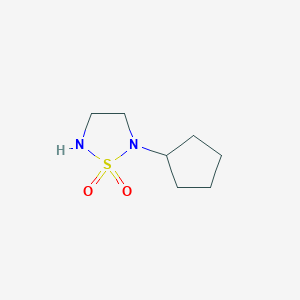
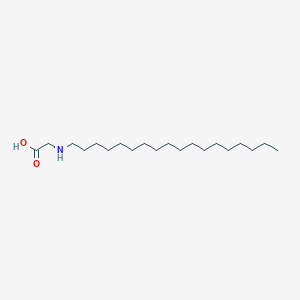

![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
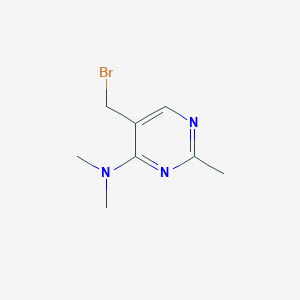
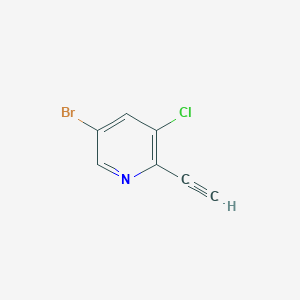

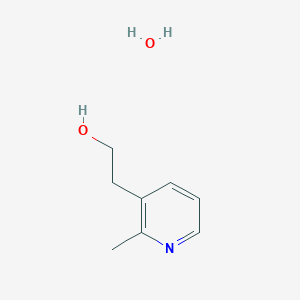
amine](/img/structure/B13123017.png)


